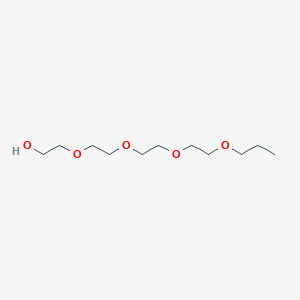

3,6,9,12-Tetraoxapentadecan-1-ol

Description

Historical Context and Evolution of Polyether Alcohol Research

The investigation into the biological effects of alcohols has a long history, with systematic empirical studies dating back to the 19th century. nih.gov A pivotal moment in this field was the work of Benjamin Ward Richardson in 1869, which led to what was known as "Richardson's law." nih.gov This law posited that the acute toxicity of straight-chain monohydroxy alcohols is directly proportional to their carbon chain length. nih.gov While this early research focused on simple alcohols, it laid the groundwork for the broader study of alcohols and their derivatives, including the more complex polyether alcohols.

The synthesis of polyethylene (B3416737) glycol (PEG), the parent polymer of oligoethylene glycols, has been established since the 1930s through the anionic polymerization of ethylene (B1197577) oxide. broadpharm.com The development of synthetic methods for creating well-defined, monodisperse oligo(ethylene glycol)s has been a continuous area of research, with techniques like Williamson's ether synthesis and the use of protecting groups being employed to create specific oligomers. scilit.com These advancements have been crucial for enabling detailed studies into the structure-property relationships of these compounds.

Significance of Oligoethylene Glycols in Contemporary Chemical Science

Oligoethylene glycols (OEGs) and their parent polymers, polyethylene glycols (PEGs), are of immense importance in modern chemical science due to their unique properties, including hydrophilicity, biocompatibility, and flexibility. axispharm.comrsc.org These characteristics make them highly valuable in a variety of applications.

In the realm of biomedicine, PEGs are used to modify therapeutic molecules to enhance their pharmacokinetic properties, such as increasing circulation time and reducing immunogenicity. broadpharm.comnih.gov They are also integral to the formation of hydrogels for drug delivery and tissue engineering. broadpharm.comnews-medical.net Furthermore, OEGs are employed as linkers in targeted drug delivery systems, such as in the development of antibody-drug conjugates (ADCs). broadpharm.com

The utility of OEGs extends to materials science, where they are used to create self-assembling nanostructures and functional polymers. rsc.org For instance, amphiphilic homopolymers with OEG side chains can self-assemble into micelles in a polar environment. rsc.org Additionally, the incorporation of OEG side chains into conjugated polymers can significantly influence their optoelectronic properties and device performance. rsc.org The ability to tune the properties of these materials by altering the length and functionality of the OEG chains makes them a versatile tool for researchers. rsc.org

Structural Classification of 3,6,9,12-Tetraoxapentadecan-1-ol within Polyether Architectures

Polyether architectures, specifically polyethylene glycols (PEGs) and oligoethylene glycols (OEGs), can be classified based on several key features, including their geometry, molecular weight, and the nature of their functional groups. axispharm.comsigmaaldrich.com

Structural Geometry:

Linear: These consist of a single, unbranched PEG chain. axispharm.com

Branched: Multiple PEG chains are connected to a central core. axispharm.com

Multi-arm or Star-shaped: Several linear PEG chains extend from a central point. sigmaaldrich.com

Functional Groups:

Monofunctional: Possess a single reactive group at one end. sigmaaldrich.com

Bifunctional: Have reactive groups at both ends. These can be homobifunctional (identical reactive groups) or heterobifunctional (different reactive groups). axispharm.com

This compound is a specific, monodisperse oligoethylene glycol. Its structure can be systematically named and classified as follows:

It is a linear oligoethylene glycol.

The backbone consists of four repeating ethylene oxide units, which is indicated by the "tetraoxa" prefix in its systematic name.

It is a monool , meaning it has one terminal hydroxyl (-OH) group, as indicated by the "-1-ol" suffix.

The other end of the chain is terminated by a propyl group, leading to the "pentadecan" part of the name, which accounts for the total number of carbon and oxygen atoms in the main chain.

This specific structure places it within the family of non-ionic surfactants. wikipedia.org The hydrophilic nature of the tetraethylene glycol portion and the hydrophobic nature of the propyl end-group give it amphiphilic properties.

Below is a data table outlining the key properties of this compound and related structures.

| Property | This compound | Tetraethylene glycol monomethyl ether | Tetraethylene glycol monododecyl ether |

| Synonyms | Propyl-PEG4-OH | Methyl tetraglycol, mPEG4-Alcohol chemimpex.com | Dodecyltetraglycol scbt.com |

| CAS Number | Not Available | 23783-42-8 sigmaaldrich.com | 5274-68-0 sigmaaldrich.com |

| Molecular Formula | C11H24O5 | C9H20O5 sigmaaldrich.com | C20H42O5 scbt.com |

| Molecular Weight | 236.31 g/mol | 208.25 g/mol sigmaaldrich.com | 362.54 g/mol scbt.comsigmaaldrich.com |

| Appearance | Not Available | Colorless to light yellow liquid chemimpex.com | Liquid sigmaaldrich.com |

| Density | Not Available | 1.045 g/mL at 25 °C sigmaaldrich.com | 0.946 g/mL at 20 °C sigmaaldrich.com |

| Boiling Point | Not Available | 125 °C /1 mmHg chemimpex.com | Not Available |

| Melting Point | Not Available | -39 °C chemimpex.com | 1.67 °C sigmaaldrich.com |

| Refractive Index | Not Available | n20/D 1.444 sigmaaldrich.com | n20/D 1.450-1.454 sigmaaldrich.com |

Current Research Landscape for Higher Oligoethylene Glycol Derivatives

Current research on higher oligoethylene glycol derivatives is vibrant and multifaceted, driven by the need for advanced materials with precisely controlled properties for a variety of applications.

A significant area of focus is the development of monodisperse, long-chain OEGs . While shorter OEGs are commercially available, obtaining high-purity, long-chain derivatives (e.g., with 16 or 24 ethylene glycol units) remains a challenge. nih.gov Researchers are exploring efficient synthetic methodologies, such as those utilizing click chemistry, to create these discrete, high-molecular-weight OEGs in high yields. nih.gov Another innovative approach involves the macrocyclization of oligo(ethylene glycols) to produce monodisperse PEGs and their derivatives, including unprecedentedly long chains like a 64-mer. researchgate.netscilit.com

The synthesis of heterobifunctional OEGs with diverse and highly reactive end groups is another critical research direction. nih.gov These molecules are essential as linkers in bioconjugation and for creating complex molecular architectures. nih.govrsc.org The ability to introduce different functionalities at each end of the OEG chain allows for precise control over the assembly of molecules and materials.

Furthermore, there is growing interest in OEG-functionalized materials . This includes the development of amphiphilic homopolymers with OEG side chains that can self-assemble into nanostructures like micelles, which have potential applications in drug delivery. rsc.org Research is also being conducted on thermo- and pH-responsive molecular brushes based on oligo(ethylene glycol) methacrylates, which could be used as sensors. nih.gov The structural dispersity of the OEG side chains has been shown to significantly impact the interfacial properties of these polymer brushes, highlighting the importance of well-defined oligomers. nih.gov

In the field of optoelectronics, fullerene derivatives functionalized with OEG side chains are being investigated for their potential in electronic devices like transistors. rug.nl The length of the OEG side chain has been found to influence the material's structural and transport properties. rug.nl

Structure

2D Structure

3D Structure

Properties

CAS No. |

23307-36-0 |

|---|---|

Molecular Formula |

C11H24O5 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C11H24O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h12H,2-11H2,1H3 |

InChI Key |

SXNRWWNGEQMQCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3,6,9,12 Tetraoxapentadecan 1 Ol and Analogues

Alkoxylation Reactions for Oligoether Chain Elongation

Alkoxylation, specifically the ethoxylation of alcohols, is a fundamental method for elongating oligoether chains. This process involves the ring-opening of ethylene (B1197577) oxide, which adds repeating oxyethylene units to an initiator molecule.

Anionic Ring-Opening Polymerization of Ethylene Oxide with Initiator Alcohols

Anionic ring-opening polymerization (AROP) is a widely employed industrial and laboratory method for synthesizing poly(ethylene oxide) (PEO) and its shorter-chain oligomers. uconn.edu The process is initiated by a nucleophile, typically an alkoxide generated from an alcohol. For the synthesis of a specific oligoether monool like 3,6,9,12-Tetraoxapentadecan-1-ol, an alcohol is deprotonated by a strong base (e.g., potassium hydroxide) to form an initiator alkoxide. uconn.edu This alkoxide then attacks a molecule of ethylene oxide in a nucleophilic substitution reaction, opening the strained three-membered ring and forming a new, longer-chain alkoxide.

This new alkoxide can then attack another ethylene oxide molecule, and the process repeats, propagating the polymer chain. uconn.edu The polymerization is considered "living" when termination and chain-transfer reactions are absent, allowing for the synthesis of polymers with a controlled molecular weight and narrow distribution. tdl.org Potassium-based initiators are often preferred over lithium-based ones because the lithium cation can associate too strongly with the propagating oxygen anion, hindering chain propagation. uconn.edu The polymerization is typically terminated by adding a proton source, such as water or acid, which protonates the terminal alkoxide to yield the final hydroxyl group. researchgate.net

Controlled Addition of Epoxides for Specific Chain Lengths

Achieving a specific, uniform chain length (a defined oligomer) rather than a distribution of chain lengths requires precise control over the polymerization reaction. In living polymerizations, the number of monomer units added is directly proportional to the initial molar ratio of the monomer (ethylene oxide) to the initiator (alcohol). tdl.org By carefully controlling this stoichiometry, the synthesis can be targeted to produce oligoethers of a specific length, such as the tetraethylene glycol moiety in this compound.

Different strategies, including monomer-activated AROP and other catalytic polymerizations, have been developed to enhance control over the hydrophilic/lipophilic balance in amphiphilic polyethers. nih.gov The combination of different epoxide monomers, such as ethylene oxide and more hydrophobic long-chain epoxides, allows for the synthesis of tailored amphiphilic block copolymers. nih.gov This precise control is essential for creating molecules with specific properties for specialized applications. nih.gov

Williamson Ether Synthesis Approaches to Polyether Monools

The Williamson ether synthesis is a classic and versatile method for forming ethers, which can be adapted for the synthesis of polyether monools. numberanalytics.com The reaction involves the nucleophilic substitution (SN2) of an organohalide by an alkoxide. wikipedia.orgbyjus.com This method is particularly useful for creating unsymmetrical ethers and can be used to couple oligoethylene glycol fragments. organic-chemistry.org

Precursor Halide and Alcohol Reactant Selection

The success of the Williamson synthesis depends heavily on the choice of reactants. The reaction follows an SN2 mechanism, meaning the nucleophilic attack occurs from the backside of the carbon bearing the leaving group. wikipedia.org Therefore, the alkyl halide should be sterically unhindered to minimize competing elimination (E2) reactions. masterorganicchemistry.com Primary alkyl halides are strongly preferred, while secondary halides may give a mixture of substitution and elimination products, and tertiary halides almost exclusively yield elimination products. masterorganicchemistry.comlibretexts.org

For synthesizing a compound like this compound, a potential strategy would involve reacting the alkoxide of an oligoethylene glycol with a halo-alcohol. For example, the sodium salt of triethylene glycol could be reacted with 2-chloroethanol. Alternatively, the alkoxide of an alcohol could be reacted with a halogen-terminated oligoethylene glycol. The choice between the two pathways often depends on the commercial availability and reactivity of the precursors. byjus.com

Catalyst Systems and Reaction Condition Optimization

The Williamson ether synthesis is typically conducted under specific conditions to maximize the yield of the desired ether. byjus.com The alkoxide is often generated in situ by reacting an alcohol with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). byjus.commasterorganicchemistry.com

Key Reaction Conditions:

Base: Sodium hydride is a popular choice as it irreversibly deprotonates the alcohol, with the byproduct H₂ gas bubbling out of the solution. masterorganicchemistry.com Carbonate bases are also used in laboratory settings. byjus.com

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) are commonly used because they can solvate the cation of the alkoxide without impeding the nucleophilicity of the oxygen anion. wikipedia.orgmasterorganicchemistry.com Protic solvents tend to slow the reaction rate. wikipedia.org

Temperature: The reaction is typically run at elevated temperatures, often between 50 and 100 °C, to ensure a reasonable reaction rate, with completion times ranging from 1 to 8 hours. byjus.com

Catalysts: While not always required, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide or crown ethers (e.g., 18-crown-6) can be used. wikipedia.org These catalysts help to increase the solubility of the alkoxide salt in the organic solvent, thereby accelerating the reaction. wikipedia.org In some cases, silver salts like silver oxide (Ag₂O) are used to facilitate the departure of the halide leaving group. byjus.comlibretexts.org

| Parameter | Common Choices & Conditions | Rationale/Notes |

|---|---|---|

| Alkyl Halide | Primary (e.g., R-CH₂-Br, R-CH₂-Cl) | Minimizes steric hindrance and avoids E2 elimination. masterorganicchemistry.com |

| Base | NaH, KH, KOH, Carbonate bases | Deprotonates the alcohol to form the nucleophilic alkoxide. byjus.commasterorganicchemistry.com |

| Solvent | DMF, Acetonitrile, THF, DMSO | Polar aprotic solvents stabilize the alkoxide and facilitate the SN2 reaction. wikipedia.orgmasterorganicchemistry.com |

| Temperature | 50 - 100 °C | Reaction typically complete in 1-8 hours. byjus.com |

| Catalyst (Optional) | Phase-transfer catalysts (e.g., 18-crown-6), Silver salts (e.g., Ag₂O) | Enhances alkoxide solubility or assists leaving group departure. wikipedia.orgbyjus.com |

Multi-step Organic Synthesis Strategies for Branched or Terminally Differentiated Analogues

Beyond linear monools, more complex architectures such as branched or terminally differentiated analogues are often required for advanced applications. These structures are typically built using multi-step synthetic sequences. For instance, ring-opening metathesis polymerization (ROMP) allows for the production of complex macromolecules like star polymers and dendrimers with precise control over their structure. tdl.org

Strategies for terminal differentiation often involve protecting a functional group at one end of the chain while the other end is elongated, followed by deprotection and further modification. For example, an oligo(ethylene glycol) chain can be functionalized at one end with a group that is unreactive under the conditions of chain extension (e.g., Williamson synthesis or AROP) and then modified post-synthesis. A wide range of functional groups, including azides, amines, carboxylic acids, and silanes, can be introduced at the chain end via reactions like epoxide ring-opening or thiol-ene additions on a suitable precursor. rsc.org Similarly, convergent "click-chemistry" approaches, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to link oligo(ethylene glycol) diazide derivatives with other molecular fragments to build complex macrocyclic structures. mdpi.com These multi-step approaches provide a versatile toolkit for creating highly tailored oligoether analogues. youtube.comyoutube.com

Synthesis of Intermediate Functionalized Polyether Segments

The preparation of well-defined polyether segments with specific functional groups is a key step in the synthesis of more complex architectures. One common approach is the ring-opening polymerization of cyclic ethers, such as ethylene oxide or tetrahydrofuran (THF). researchgate.net This process can be initiated by an alcohol in the presence of a catalyst, leading to the formation of a polyether chain with a hydroxyl end-group.

For instance, the synthesis of poly(ethylene glycol) (PEG)-based structures can be achieved through the polycondensation reaction of precursors like Bisphenol-A, paraformaldehyde, and poly(ether diamine), also known as Jeffamine®. mdpi.com This method allows for the incorporation of specific functionalities within the polymer backbone. mdpi.com The molecular weight and the structure of the resulting polyether are influenced by the reaction conditions and the molar ratio of the reactants. mdpi.com

Another powerful technique for creating functionalized polyether segments is living anionic polymerization. This method offers excellent control over the molecular weight and dispersity of the resulting polymer. For example, α,ω-chain end acyl-functionalized polystyrenes have been synthesized by reacting 1,1-bis(4-(1-adamantanecarbonyl)phenyl)ethylene with difunctional living anionic polystyrenes. rsc.org Although this example focuses on polystyrene, the principle can be extended to the synthesis of functionalized polyethers.

The table below provides examples of different functionalized polyether segments and the synthetic methods used for their preparation.

| Functionalized Polyether Segment | Synthetic Method | Key Features |

| Poly(ethylene glycol)-based polybenzoxazine | Polycondensation | Incorporates cyclic benzoxazine (B1645224) rings in the backbone. mdpi.com |

| α,ω-Chain end acyl-functionalized polystyrene | Living Anionic Polymerization | Produces polymers with well-defined structures and high reactivity towards nucleophiles. rsc.org |

| Polytetrahydrofuran (PTHF) | Cationic Ring-Opening Polymerization | Widely used as soft segments in thermoplastic elastomers. researchgate.net |

Coupling Reactions for Complex Architectures

To construct more complex molecular architectures based on polyether segments, various coupling reactions are employed. These reactions enable the connection of different polymer chains or the introduction of specific end-groups. Cross-coupling reactions, often catalyzed by transition metals like palladium, are particularly versatile for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org

Examples of widely used cross-coupling reactions in polymer synthesis include the Suzuki, Stille, Negishi, and Heck reactions. youtube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide. wikipedia.org For instance, the Suzuki coupling utilizes an organoboron compound, while the Stille coupling employs an organotin reagent. youtube.com

In the context of polyether synthesis, these coupling reactions can be used to link pre-functionalized polyether segments, leading to the formation of block copolymers, star polymers, or other complex topologies. For example, silyl-terminated polyether prepolymers are widely used in various industrial applications and are synthesized through coupling reactions involving organofunctional silanes. researchgate.net These silanes can react with different functional groups, allowing for the creation of diverse polymer structures. researchgate.net

The Hiyama coupling, a palladium-catalyzed reaction between organosilanes and organic halides, is another valuable tool for creating C-C bonds in polymer synthesis. organic-chemistry.org This reaction requires an activating agent, such as a fluoride (B91410) ion or a base, to facilitate the transmetallation step. organic-chemistry.org

The following table summarizes some of the key coupling reactions used in the synthesis of complex polymer architectures.

| Coupling Reaction | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron compound + Organic halide | C-C |

| Stille Coupling | Palladium | Organotin compound + Organic halide | C-C |

| Negishi Coupling | Palladium or Nickel | Organozinc compound + Organic halide | C-C |

| Heck Reaction | Palladium | Alkene + Organic halide | C-C |

| Hiyama Coupling | Palladium | Organosilane + Organic halide | C-C |

Purification Techniques for High-Purity Polyether Alcohols

Achieving high purity is essential for many applications of polyether alcohols. The synthesis of these compounds often results in a mixture of homologues with varying chain lengths and potentially some isomers. Therefore, effective purification techniques are required to isolate the desired compound.

Chromatographic Separations for Isomer and Homologue Isolation

Chromatography is a powerful technique for the separation of closely related compounds, making it well-suited for the purification of polyether alcohols. nih.gov Various chromatographic methods can be employed, with the choice depending on the specific properties of the mixture.

Supercritical fluid chromatography (SFC) has been successfully used for the analysis and separation of ethoxylated and propoxylated surfactants. nih.gov In some cases, derivatization of the alcohol group, for example, by converting it to a phenylated silyl (B83357) ether, can enhance detection and separation. nih.gov The separation can be optimized by adjusting parameters such as the mobile phase composition, stationary phase, and temperature. nih.govtandfonline.com For instance, methanol-modified CO2 on an octadecyl silica (B1680970) bonded phase has shown good results for separating derivatized surfactants. nih.gov

Automated chromatography systems offer a means for high-throughput purification and the isolation of discrete oligomers from a disperse parent material. nih.gov These systems typically use an adsorption-based mechanism and a solvent gradient to achieve separation. nih.gov

The table below highlights different chromatographic techniques used for the purification of polyether alcohols.

| Chromatographic Technique | Stationary Phase Example | Key Separation Principle |

| Supercritical Fluid Chromatography (SFC) | Octadecyl silica bonded phase, Sulfonamide-embedded alkyl stationary phase | Polarity and molecular weight differences. nih.gov |

| Gas Chromatography (GC) | Polar or non-polar columns (e.g., Equity™-1, SUPELCOWAX™ 10) | Volatility and polarity differences. odinity.comsigmaaldrich.com |

| Automated Chromatography | Normal-phase column cartridge (e.g., silica) | Adsorption differences based on polarity. nih.gov |

Solvent-Based Purification and Recrystallization Methodologies

Solvent-based purification methods, including recrystallization and liquid-liquid extraction, are fundamental techniques for purifying solid and liquid compounds.

Recrystallization is a widely used method for purifying solid compounds. mt.com The principle behind this technique is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. tifr.res.in The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the pure compound to crystallize while the impurities remain dissolved in the mother liquor. mt.comresearchgate.net The choice of solvent is crucial and should be based on its ability to dissolve the compound at high temperatures and have low solubility for it at low temperatures. mt.com

For liquid polyether-polyols, purification can be achieved by neutralizing the crude product with a mineral acid, followed by distillation to remove water and filtration to remove the resulting salt crystals. google.com The efficiency of this process can be improved by adding a hydrate (B1144303) of a metal salt to act as seed crystals, promoting the growth of larger salt crystals that are easier to filter. google.com

Liquid-liquid extraction is another effective method for purifying polyols. researchgate.net This technique involves partitioning the polyol between two immiscible liquid phases. By selecting an appropriate solvent system, impurities can be selectively extracted into one phase, leaving the purified polyol in the other. The efficiency of the extraction can be influenced by factors such as temperature, the mass ratio of the solvent, and the pH of the aqueous solution. researchgate.net

The following table outlines common solvent-based purification techniques.

| Purification Technique | Principle | Key Process Steps |

| Recrystallization | Difference in solubility at varying temperatures. tifr.res.in | Dissolving in a hot solvent, cooling to induce crystallization, filtering the pure crystals. mt.comresearchgate.net |

| Neutralization and Filtration | Removal of catalyst residues as salts. | Neutralization with acid, distillation of water, filtration of salt crystals. google.com |

| Liquid-Liquid Extraction | Differential partitioning between immiscible solvents. | Mixing with a solvent system, phase separation, collection of the purified phase. researchgate.net |

Chemical Transformations and Functionalization Strategies of 3,6,9,12 Tetraoxapentadecan 1 Ol

Conversion of Terminal Hydroxyl Group to Diverse Functionalities

The terminal hydroxyl group of 3,6,9,12-tetraoxapentadecan-1-ol is the primary site for chemical modification, enabling its conversion into a variety of functional groups. These modifications are essential for tailoring the molecule's properties for specific applications.

Halogenation for Linker Synthesis (e.g., Bromide, Chloride)

Halogenation of the terminal hydroxyl group is a common strategy to create reactive intermediates for subsequent coupling reactions. The resulting halo-derivatives are valuable linkers in organic synthesis.

Bromination and Chlorination: The conversion of the hydroxyl group to a bromide or chloride is typically achieved using standard halogenating agents. For instance, reaction with reagents like thionyl chloride or phosphorus tribromide can effectively replace the hydroxyl group with a halogen. Another approach involves the transesterification of halo-esters with the poly(ethylene glycol) (PEG) derivative using enzymes like Candida antarctica lipase (B570770) B (CALB) under solvent-free conditions, which has been shown to be a quantitative and environmentally friendly method. nih.gov Research has demonstrated the successful synthesis of halogen-functionalized PEGs by reacting halo-esters with PEG monomethyl ether at 65°C under vacuum. mdpi.comresearchgate.net This enzymatic approach provides a "green" alternative to traditional chemical methods. nih.gov

Interactive Data Table: Halogenation Reactions of PEG Ethers

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thionyl Chloride | Chloro-PEG | Varies | High | General Knowledge |

| Phosphorus Tribromide | Bromo-PEG | Varies | High | General Knowledge |

| Alkyl halo-esters/CALB | Halo-ester-PEG | 65°C, 4h, vacuum | Quantitative | nih.govmdpi.comresearchgate.net |

Azide (B81097) Functionalization via Tosylate Intermediates

The introduction of an azide group is a crucial step for enabling "click chemistry," a powerful tool for bioconjugation and materials science. This is often accomplished through a two-step process involving a tosylate intermediate.

Tosylation: The hydroxyl group is first converted to a tosylate by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521). rsc.orgscripps.edu This reaction transforms the poor leaving group (hydroxyl) into a good leaving group (tosylate).

Azide Substitution: The tosylated intermediate is then reacted with an azide salt, such as sodium azide, to yield the azido-functionalized product. This nucleophilic substitution reaction proceeds efficiently, providing a versatile building block for click chemistry applications. nih.govrsc.orguq.edu.ausemanticscholar.org

Interactive Data Table: Azide Functionalization of Tetraethylene Glycol Monomethyl Ether

| Step | Reagents | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|

| 1. Tosylation | p-toluenesulfonyl chloride, base | Tosylated ether | Excellent leaving group | rsc.orgscripps.edu |

| 2. Azide Substitution | Sodium azide | Azido-ether | Ready for click chemistry | nih.govrsc.orguq.edu.ausemanticscholar.org |

Amine Derivatization for Bioconjugation

The conversion of the hydroxyl group to an amine is highly valuable for bioconjugation, as amines can readily react with activated carboxylic acids on biomolecules to form stable amide bonds.

Synthesis of Amino-PEG: One common method involves the conversion of the terminal hydroxyl to a better leaving group, such as a mesylate, followed by reaction with ammonia (B1221849) or a protected amine equivalent. nih.govuq.edu.au Another approach is the reduction of the corresponding azide-functionalized PEG. This can be achieved using various reducing agents, such as triphenylphosphine (B44618) followed by water, or catalytic hydrogenation. The resulting amino-terminated PEG is a key component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. medchemexpress.combiosynth.com

Carboxylic Acid and Ester Formation for Polymerization and Coupling

Oxidation of the terminal hydroxyl group to a carboxylic acid or its conversion to an ester opens up pathways for polymerization and various coupling chemistries.

Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent. This creates a carboxyl-terminated PEG linker that can be used for amide bond formation.

Fischer Esterification: The carboxylic acid derivative can then be reacted with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible and is driven to completion by removing water. masterorganicchemistry.commasterorganicchemistry.com Esters of this compound are important in various applications, including as components of fragrances and in the synthesis of polyesters. libretexts.org

Introduction of Unsaturated Moieties for Polymerization or Click Chemistry

Introducing unsaturation, such as alkyne or alkene groups, into the molecule provides handles for polymerization reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction.

Alkynylation: The terminal hydroxyl group can be reacted with propargyl bromide or a similar alkynyl halide under basic conditions to introduce a terminal alkyne. nih.gov This alkyne-terminated PEG is a key reagent for click chemistry. nih.govuq.edu.au

Methacrylate (B99206) Functionalization: To prepare for polymerization, the hydroxyl group can be esterified with methacrylic anhydride (B1165640) or methacryloyl chloride. The resulting methacrylate ester can undergo free-radical polymerization to form well-defined polymers. rsc.orgsigmaaldrich.com These polymers often exhibit thermoresponsive properties, making them useful in smart materials. rsc.org

Formation of Polyether-Polyol Linkers with Bifunctional or Multifunctional Attributes

This compound can be used as a starting material to create more complex, branched linkers with multiple functional groups. These bifunctional or multifunctional linkers are valuable in constructing complex molecular architectures.

Synthesis of Branched Architectures: By employing a convergent synthesis pathway, trifunctional oligo(ethylene glycol)-amine linkers can be prepared. rsc.org This involves the reductive coupling of a primary azide to bifunctional OEG-azide precursors, resulting in a symmetrical dialkylamine with two functional end groups. rsc.org These branched structures are useful in applications requiring multivalency, such as in the development of dendrimers and targeted drug delivery systems. nih.govuq.edu.ausemanticscholar.orgrsc.org The synthesis often involves desymmetrization of oligo(ethylene glycols) by converting one hydroxyl group to a specific functionality, while the other is activated for further reaction. rsc.orguq.edu.ausemanticscholar.org

Interactive Data Table: Synthesis of Multifunctional PEG Linkers

| Synthetic Strategy | Precursor | Key Reaction | Product | Applications | Reference |

|---|---|---|---|---|---|

| Convergent Synthesis | Bifunctional OEG-azides | Reductive coupling | Trifunctional OEG-amine linkers | Multivalent platforms, dendrimers | rsc.org |

| Desymmetrization | Oligo(ethylene glycols) | Selective functionalization of one hydroxyl group | Heterobifunctional OEG linkers | Bioconjugation, drug delivery | nih.govrsc.orguq.edu.ausemanticscholar.org |

Radiochemical Labeling of Polyether Derivatives for Research Applications

The incorporation of positron-emitting radionuclides into polyether chains, such as derivatives of this compound, is a critical strategy in the development of probes for positron emission tomography (PET) imaging. PET is a highly sensitive imaging modality that allows for the non-invasive quantification of physiological and pathophysiological processes at the molecular level. The labeling of polyether derivatives, which can be conjugated to biomolecules or nanoparticles, enables the in vivo tracking of these entities to study their biodistribution, pharmacokinetics, and target engagement.

Various radionuclides are suitable for PET, with fluorine-18 (B77423) (¹⁸F) being the most common due to its near-ideal positron energy and a half-life of 109.8 minutes, which is sufficient for complex radiosyntheses and distribution. Other frequently used positron emitters include copper-64 (⁶⁴Cu), gallium-68 (B1239309) (⁶⁸Ga), and zirconium-89 (B1202518) (⁸⁹Zr). The choice of radionuclide often depends on the biological half-life of the molecule being traced. For instance, ⁸⁹Zr, with a half-life of 3.3 days, is well-suited for labeling antibodies and other large molecules with long circulation times.

The methods for radiolabeling polyether derivatives can be broadly categorized into direct labeling and indirect labeling, which often involves the use of a prosthetic group or a bifunctional chelator.

Fluorine-18 Labeling:

Direct ¹⁸F-labeling of molecules containing a polyether chain, such as a tetraethylene glycol (TEG) linker, has been demonstrated. For example, a peptide conjugate with a TEG linker was successfully labeled with [¹⁸F]fluoride. The process involved reacting an aqueous solution of [¹⁸F]fluoride, obtained directly from a cyclotron, with the precursor molecule.

Prosthetic groups are also widely used for ¹⁸F-labeling. One common approach involves the synthesis of an ¹⁸F-labeled building block, which is then conjugated to the polyether-containing molecule. An example is the use of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is prepared and then used to radiolabel molecules. The synthesis of [¹⁸F]SFB itself starts with the activation of ¹⁸F in the presence of an aminopolyether like Kryptofix K2.2.2 and potassium carbonate.

Another innovative one-step method for ¹⁸F-labeling involves the use

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through various NMR experiments, the chemical environment of each atom and the connectivity between them can be mapped out.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their immediate chemical environment. In the case of 15-(4-Vinylphenyl)-3,6,9,12-tetraoxapentadecan-1-ol, the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the vinylphenyl group, the vinyl protons, and the repeating ethylene (B1197577) glycol units. google.com

The aromatic protons appear as doublets at approximately δ 7.32 and δ 7.14 ppm. google.com The vinyl group gives rise to a quartet at δ 6.69 ppm and two doublets at δ 5.70 and δ 5.19 ppm. google.com The numerous protons of the tetraethylene glycol chain produce a complex multiplet signal around δ 3.65 ppm, with specific terminal methylene (B1212753) groups appearing as a singlet at δ 3.71 ppm and a triplet at δ 3.46 ppm. google.com The methylene groups adjacent to the phenyl ring and the connecting propyl group appear as a triplet at δ 2.67 ppm and a multiplet at δ 1.89 ppm, respectively. google.com

¹H NMR Data for 15-(4-Vinylphenyl)-3,6,9,12-tetraoxapentadecan-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.32 | d | 2H | Aromatic (C₆H₄) |

| 7.14 | d | 2H | Aromatic (C₆H₄) |

| 6.69 | q | 1H | Vinyl (=CH-) |

| 5.70 | d | 1H | Vinyl (=CH₂) |

| 5.19 | d | 1H | Vinyl (=CH₂) |

| 3.71 | s | 2H | -OCH₂- |

| 3.65 | m | 11H | -O(CH₂CH₂O)₃- |

| 3.59 | m | 4H | -OCH₂CH₂OH |

| 3.46 | t | 2H | -CH₂-O- |

| 2.67 | t | 2H | Ar-CH₂- |

Note: Data obtained from a derivative compound. google.com

Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms present in a molecule. For 15-(4-Vinylphenyl)-3,6,9,12-tetraoxapentadecan-1-ol, the ¹³C NMR spectrum confirms the presence of aromatic, vinyl, and aliphatic carbons of the ethylene glycol chain. google.com

The aromatic carbons resonate in the region of δ 125-142 ppm. google.com The vinyl carbons are observed at approximately δ 112.39 and δ 136.22 ppm. google.com The numerous carbons of the tetraethylene glycol backbone appear as a series of peaks between δ 61 and δ 73 ppm. google.com The carbons of the propyl linker and the terminal hydroxyl-bearing carbon are also distinctly resolved. google.com

¹³C NMR Data for 15-(4-Vinylphenyl)-3,6,9,12-tetraoxapentadecan-1-ol

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 141.22 | Aromatic (C-vinyl) |

| 136.22 | Aromatic (C) |

| 134.70 | Vinyl (=CH-) |

| 128.16 | Aromatic (CH) |

| 125.70 | Aromatic (CH) |

| 112.39 | Vinyl (=CH₂) |

| 72.19 | -OCH₂- |

| 70.10 | -OCH₂- |

| 70.05 | -OCH₂- |

| 69.82 | -OCH₂- |

| 69.78 | -OCH₂- |

| 69.62 | -OCH₂- |

| 61.03 | -CH₂OH |

| 31.45 | Ar-CH₂- |

Note: Data obtained from a derivative compound. google.com

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the entire molecular framework, especially for connecting quaternary carbons and different functional groups.

While specific 2D NMR data for 3,6,9,12-Tetraoxapentadecan-1-ol is not provided in the search results, these techniques are standard practice in the characterization of such polyether structures.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing information about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For the derivative 15-(4-Vinylphenyl)-3,6,9,12-tetraoxapentadecan-1-ol, HR-MS was used to confirm its molecular formula. google.com The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₉H₃₁O₅) is 339.21715, and the experimentally found mass was 339.21790, which is in close agreement and confirms the elemental composition. google.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and large molecules like polyethylene (B3416737) glycols, as it typically produces intact molecular ions with minimal fragmentation. This allows for the clear determination of the molecular weight of the parent compound. While a specific ESI-MS spectrum for this compound is not available in the search results, it is a standard method for the analysis of such compounds.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating and quantifying the components of a sample, ensuring the purity of this compound and analyzing its behavior in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of polyethylene glycols (PEGs) and their derivatives. sielc.comingenieria-analitica.com Reversed-phase HPLC, in particular, is widely used for the separation of PEG oligomers to verify the composition of the polymer. ingenieria-analitica.com Since compounds like this compound lack a UV chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are employed. ingenieria-analitica.com ELSD is often preferred for gradient elution methods as it is not affected by changes in the mobile phase composition and offers high sensitivity. ingenieria-analitica.com

The separation of PEG oligomers can be effectively achieved using columns with high surface areas, such as PLRP-S 100Å columns, which provide excellent resolution. ingenieria-analitica.com The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile, with a gradient elution program where the proportion of the organic solvent is increased over time. sielc.comingenieria-analitica.com This allows for the separation of individual oligomers based on their differing polarities. sielc.com

A typical HPLC method for the analysis of low-molecular-mass PEG oligomers involves solid-phase extraction for sample purification, followed by isocratic reversed-phase HPLC. nih.gov This approach has been successfully used to quantify individual molecular mass species in various samples. nih.gov

Table 1: Illustrative HPLC Parameters for PEG Analysis

| Parameter | Value/Description | Source |

| Column | PLRP-S 100Å 5 µm, 150 x 4.6 mm | ingenieria-analitica.com |

| Mobile Phase A | Water | ingenieria-analitica.com |

| Mobile Phase B | Acetonitrile | ingenieria-analitica.com |

| Gradient | 10-30% B in 12 min | ingenieria-analitica.com |

| Flow Rate | 1.0 mL/min | ingenieria-analitica.com |

| Detector | Evaporative Light Scattering Detector (ELSD) | ingenieria-analitica.com |

| Nebulizer Temp. | 50 °C | ingenieria-analitica.com |

| Evaporator Temp. | 70 °C | ingenieria-analitica.com |

| Gas Flow | 1.6 SLM | ingenieria-analitica.com |

This table presents a representative set of HPLC conditions and is not exhaustive. Actual parameters may vary depending on the specific application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. nih.govscienceopen.comnih.gov However, due to the low volatility of higher molecular weight glycols like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. tandfonline.comresearchgate.net

A common derivatization technique is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. tandfonline.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used for this purpose. tandfonline.comnih.gov The resulting TMS derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. tandfonline.com The derivatization reaction conditions, including temperature and time, must be carefully optimized to ensure complete derivatization without sample degradation. tandfonline.com

The GC-MS analysis of derivatized glycols allows for their separation based on boiling points and interactions with the stationary phase of the GC column. restek.com The mass spectrometer then provides detailed structural information based on the fragmentation patterns of the ionized molecules. semanticscholar.orgresearchgate.net The major fragment ions observed in the electron ionization (EI) mass spectra of PEG oligomers typically include (C₂H₄O)ₓH⁺ at m/z 45, 89, 133, and 177. semanticscholar.orgresearchgate.net

Table 2: Representative GC-MS Parameters for Derivatized Glycol Analysis

| Parameter | Value/Description | Source |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | tandfonline.com |

| Derivatization Conditions | 80 °C for 30 min | tandfonline.com |

| GC Column | HP-5MS capillary column or similar | nih.gov |

| Injector Temperature | 260 °C | nih.gov |

| Oven Program | Temperature gradient, e.g., 35 °C (3 min), then ramped to 220 °C | nih.gov |

| Carrier Gas | Helium | nih.gov |

| MS Ionization Mode | Electron Ionization (EI) | nih.gov |

This table provides an example of GC-MS conditions. Specific parameters can be adjusted based on the analytical requirements.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

In the IR spectrum of polyethylene glycols, characteristic absorption bands are observed. researchgate.net The broad band in the region of 3600-3200 cm⁻¹ is attributed to the O-H stretching vibration of the terminal hydroxyl group. The strong absorptions around 2880 cm⁻¹ are due to C-H stretching vibrations of the methylene groups. researchgate.netacs.org The prominent C-O-C symmetric and asymmetric stretching vibrations appear in the 1200-1000 cm⁻¹ region. researchgate.netbas.bg

Raman spectroscopy provides complementary information. The C-H bending modes of PEGs are observed around 1480 cm⁻¹ and 1442 cm⁻¹. researchgate.net The C-C-O and C-O-C bending vibrations are found at lower frequencies, typically between 360 cm⁻¹ and 590 cm⁻¹. bas.bg The region below 400 cm⁻¹ in the Raman spectrum is sensitive to bending and rotational vibrations of the polymer backbone. bas.bg

Table 3: Key Vibrational Frequencies for Polyethylene Glycols

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Source |

| O-H | Stretching | 3600-3200 (broad) | IR | docbrown.info |

| C-H | Stretching | 2950-2850 | IR/Raman | acs.orgbas.bg |

| C-H | Bending (scissoring) | ~1480, ~1442 | Raman | researchgate.net |

| C-O | Stretching | 1200-1000 | IR | researchgate.netbas.bg |

| C-O-C | Bending | 585-363 | Raman | bas.bg |

This table summarizes general vibrational frequencies for PEGs. The exact positions of the peaks for this compound may vary slightly.

Molecular and Supramolecular Interactions of Polyether Alcohols

Hydrogen Bonding Networks Involving the Hydroxyl and Ether Groups

The molecular structure of 3,6,9,12-Tetraoxapentadecan-1-ol contains multiple sites capable of engaging in hydrogen bonding. The terminal hydroxyl (-OH) group is both a hydrogen bond donor and an acceptor, while the four ether oxygen atoms (-O-) in the polyether chain act exclusively as hydrogen bond acceptors. This duality allows for the formation of extensive and complex hydrogen-bonded networks. rsc.orgentechonline.com

In the pure state, these molecules can associate with each other, with the hydroxyl group of one molecule forming a hydrogen bond with an ether oxygen or the hydroxyl oxygen of a neighboring molecule. In aqueous solutions, these interactions become even more pronounced. The hydroxyl group and ether oxygens readily form hydrogen bonds with water molecules, contributing to the compound's miscibility in water. entechonline.com Studies on similar short-chain alcohol-water mixtures have shown that the addition of water can significantly enhance hydrogen bonding interactions, leading to a more ordered liquid structure. aip.org This increased ordering is a result of the water molecules integrating into the hydrogen bond network, bridging different polyether alcohol molecules. aip.orgnih.gov The alkyl portions of the molecule, however, can introduce some disruption or distortion to these networks. rsc.org

The strength and nature of these hydrogen bonds are critical. For instance, in protein binding sites, the interaction between an alcohol's hydroxyl group and polar residues like serine or threonine can be highly specific and crucial for binding affinity. nih.gov The network of hydrogen bonds created by the polyether chain and its terminal alcohol group is a defining feature of its chemical behavior. nih.gov

| Functional Group | Hydrogen Bond Donor/Acceptor Capability | Role in Network Formation |

| Hydroxyl (-OH) | Donor and Acceptor | Initiates and propagates hydrogen bond chains. |

| Ether (-O-) | Acceptor | Acts as a linking point for hydrogen bonds, primarily with water or the hydroxyl group. |

Chelation Capabilities of Polyether Chains with Metal Ions

The polyether chain of this compound possesses significant chelating capabilities, particularly for metal cations. The oxygen atoms within the ether linkages have lone pairs of electrons, allowing them to act as Lewis bases and donate electron density to coordinate with metal ions. dtic.mil This behavior is analogous to that of crown ethers, which are cyclic polyethers renowned for their selective binding of metal cations. frontiersin.orgnih.gov

The flexible, linear chain of this compound can wrap around a metal cation, with the ether oxygens arranging to form a coordination complex. The stability of this complex depends on several factors, including the size of the metal ion and how well it fits within the cavity created by the folded polyether chain. This principle is widely used in the design of metal-chelating polymers for applications ranging from environmental remediation to biomedical assays. dtic.milnih.gov The ability of the polymer backbone and ligand spacing to accommodate the metal ion is crucial for effective chelation. dtic.mil Ligands containing oxygen donor groups are common in chelating agents designed to bind with metal ions like Ca²⁺, Cu²⁺, or Fe³⁺. nih.gov

| Ion Type | Examples | Interaction with Polyether Chain |

| Alkali Metals | Li⁺, Na⁺, K⁺ | Coordinated by ether oxygens, with selectivity often dependent on ion size relative to the polyether "cavity." |

| Alkaline Earth Metals | Mg²⁺, Ca²⁺ | Form complexes, crucial in various biological and chemical processes. |

| Transition Metals | Cu²⁺, Fe³⁺, Ni²⁺ | Strong coordination due to the Lewis basicity of the ether oxygens. nih.gov |

| Lanthanide Ions | Gd³⁺, Eu³⁺ | Can be chelated by polymers with polyether-like structures for applications in medical imaging and assays. nih.gov |

Interactions with Organic Solvents and Aqueous Media

The structure of this compound imparts an amphiphilic character, with a polar, hydrophilic head (the hydroxyl group and polyether chain) and a more nonpolar, lipophilic hydrocarbon backbone. This duality governs its interactions with a wide range of solvents.

Its miscibility with water and other polar solvents like ethanol (B145695) is excellent, driven by the strong hydrogen bonding capabilities of its hydroxyl and ether groups. entechonline.comwikipedia.org When mixed with water, polyether alcohols can induce a more ordered structure in the surrounding water molecules, a phenomenon that contributes to negative excess entropies of mixing. aip.org

Conversely, the hydrocarbon portion of the molecule allows for interactions with nonpolar organic solvents through van der Waals forces. This amphiphilicity is a hallmark of many surfactants. The balance between the hydrophilic and lipophilic parts of the molecule determines its solubility characteristics in different media. For instance, while lower alcohols are fully miscible with water, solubility tends to decrease as the nonpolar alkyl chain length increases. entechonline.com The interaction with solvents can also be influenced by the presence of other substances; for example, isopropyl alcohol's miscibility with aqueous solutions is reduced by the addition of salts like sodium chloride. wikipedia.org

| Solvent Type | Interaction Mechanism | Resulting Behavior |

| Aqueous Media (e.g., Water) | Extensive hydrogen bonding. entechonline.com | High solubility/miscibility. |

| Polar Organic Solvents (e.g., Ethanol, Methanol) | Hydrogen bonding and dipole-dipole interactions. wikipedia.org | High solubility/miscibility. |

| Nonpolar Organic Solvents (e.g., Toluene) | Van der Waals / dispersion forces. | Limited to moderate solubility, depending on the overall lipophilicity. nih.gov |

Role in Supramolecular Assemblies and Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between two or more molecules or ions held together by non-covalent bonds. wikipedia.org Within this field, polyether alcohols like this compound can play a significant role, often acting as the "guest" component. Its linear polyether chain can thread into the cavity of macrocyclic "host" molecules such as cyclodextrins, cucurbiturils, or crown ethers. nih.govwikipedia.org

This threading results in the formation of a pseudorotaxane, a fundamental structure in supramolecular chemistry. The stability of such a host-guest complex is determined by a combination of forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The terminal hydroxyl group of this compound can be chemically modified, allowing it to be anchored to other molecules or surfaces, making it a valuable building block for more complex supramolecular architectures and materials. frontiersin.org The dynamic and often reversible nature of these non-covalent interactions allows for the creation of "smart" materials that can respond to external stimuli. mdpi.com

| Host Molecule | Guest Molecule | Primary Interaction Forces |

| Cyclodextrin | Ferrocene, Thiophene-based molecules wikipedia.org | Hydrophobic interactions, Van der Waals forces. |

| Cucurbituril | p-Xylylenediammonium, PEG chains wikipedia.org | Ion-dipole interactions, hydrogen bonding. |

| Crown Ether | Metal Cations, Ammonium Ions frontiersin.orgnih.gov | Ion-dipole interactions. |

| Linear Polyether (as guest) | Cyclodextrin, Cucurbituril (as host) | Hydrogen bonding, Van der Waals forces. |

Surface Activity and Interfacial Phenomena in Polyether Systems

The amphiphilic nature of this compound makes it a non-ionic surfactant, or surface-active agent. wikipedia.org Like all surfactants, it possesses a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. This structure causes the molecules to preferentially adsorb at interfaces, such as the boundary between air and water or oil and water. wikipedia.orgacs.org

This adsorption at the interface disrupts the cohesive energy between the solvent molecules, leading to a reduction in surface tension or interfacial tension. wikipedia.org In industrial applications, polyethers are used to reduce the surface energy of particles like silica (B1680970), improving their dispersion in a polymer matrix and enhancing interfacial interactions. mdpi.com Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into organized structures called micelles. In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding water. wikipedia.org This phenomenon is fundamental to processes like emulsification, where surfactants stabilize mixtures of immiscible liquids like oil and water. wikipedia.org

| Phenomenon | Description | Relevance to Polyether Alcohols |

| Surface Tension Reduction | Lowering of the energy at a liquid's surface due to the adsorption of surfactant molecules. wikipedia.org | The amphiphilic structure is designed to be surface-active. |

| Micelle Formation | Spontaneous self-assembly of surfactant molecules in solution above the Critical Micelle Concentration (CMC). wikipedia.org | Forms micelles in aqueous media, enabling solubilization of nonpolar substances. |

| Emulsification | Stabilization of a mixture of two or more immiscible liquids (e.g., oil and water). wikipedia.org | Can act as an emulsifier by forming a film at the oil-water interface. |

| Interfacial Modification | Altering the properties of the boundary layer between two phases (e.g., liquid-solid). mdpi.com | Used to improve compatibility between different materials in composites. mdpi.com |

Theoretical and Computational Investigations of Oligoethylene Glycol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

The reactivity of the terminal hydroxyl groups in oligoethylene glycols can also be assessed. The inductive effect of the polyether chain can influence the acidity of these groups. researchgate.net Computational studies can quantify these electronic effects, providing a theoretical basis for understanding their chemical behavior in various applications. researchgate.net Furthermore, methods like the AM1-BCC method are used to assign atomic charges for force field development, which is essential for subsequent molecular dynamics simulations. scispace.com

A summary of computational methods used for electronic structure analysis is presented below:

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Analysis of structural and electronic properties of PEO-NaI complexes. | bohrium.com |

| AM1-BCC | Assignment of atomic charges for force field development. | scispace.com |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and solution behavior of oligoethylene glycols. These simulations model the movement of atoms over time, providing a dynamic picture of how these flexible molecules behave in different environments.

In aqueous solutions, the conformation of oligoethylene glycols is influenced by hydrogen bonding between the ether oxygens and water molecules, generally leading to a random coil structure. researchgate.net However, in other solvents like isobutyric acid, they can adopt a more extended helical conformation. researchgate.net MD simulations have been used to study the conformational transitions of PEG chains, for example, from a coil to a helix when isobutyric acid is added to an aqueous solution. researchgate.net

The conformation of oligoethylene glycols is characterized by the torsional angles around the C-O and C-C bonds. The trans conformation around the C-O bonds and a gauche conformation around the C-C bond (TGT) are energetically favorable and lead to a helical structure in the crystalline state of polyethylene (B3416737) glycol. harvard.eduazom.com In the amorphous state or in solution, other conformations like TGG and GGT can also be present. harvard.edu

MD simulations have also been used to study the behavior of oligoethylene glycol-based electrolytes, revealing the importance of the spacing between lithium solvation sites for ionic conductivity. acs.org Furthermore, simulations of polydisperse mixtures like PEG200 have shown a random distribution of different oligomer components, with no evidence of preferential association or long-range ordering. researchgate.net

Key conformational states of oligoethylene glycols are summarized in the table below:

| Conformation | Description | Environment | Reference |

| Helical (TGT) | Trans around C-O bonds, gauche around C-C bond | Crystalline state, isobutyric acid solution | researchgate.netharvard.eduazom.com |

| Random Coil | Flexible, disordered structure | Aqueous solution | researchgate.net |

| All-Trans | Extended, planar conformation | Densely packed films on silver surfaces | harvard.edu |

Force Field Development and Parameterization for Polyether Models

The accuracy of molecular dynamics simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.chwikipedia.org Developing accurate force fields for polyethers is an active area of research.

Several force fields, such as OPLS (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at Harvard Molecular Mechanics), have been used to model oligoethylene glycols. acs.orgnih.gov However, standard force fields may not always accurately reproduce all experimental properties, necessitating re-parameterization. acs.org For instance, adjustments to dihedral angle parameters and the polarity of hydroxyl groups in the OPLS force field have been shown to improve the agreement between simulated and experimental properties for ethylene (B1197577) glycol oligomers. acs.org

The parameterization process often involves fitting the force field parameters to reproduce data from high-level quantum mechanical calculations or experimental measurements. ethz.chnih.gov For example, torsional parameters can be adjusted to match DFT energy profiles for dihedral rotations. nih.gov Coarse-graining is another approach where groups of atoms are represented as single particles to simulate larger systems over longer timescales. scispace.comarxiv.org This requires a systematic parameterization of the interactions between the coarse-grained particles. scispace.comarxiv.org

The Open Force Field initiative is working towards more automated and systematic parameterization of polymers, including polyethylene glycol. acs.org

Examples of force fields used for polyether simulations:

| Force Field | Key Features/Applications | Reference |

| OPLS-AA | All-atom force field used for liquid simulations. | acs.org |

| PCFF | Specifically parameterized for simulating synthetic polymeric materials. | acs.org |

| CHARMM | Widely used for biomolecular simulations, with parameters adaptable for polyethers. | nih.gov |

| GAFF | General Amber Force Field, used for organic molecules. | scispace.com |

| Dual-FF | Developed to improve simulation of self-assembled monolayers with both hydrophilic and hydrophobic groups. | nih.gov |

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods can predict spectroscopic signatures, such as infrared (IR) and Raman spectra, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for accurately determining the structure and conformation of oligoethylene glycols.

Vibrational spectroscopy is particularly sensitive to the conformation of the polyether chain. For instance, the C-O-C stretching and CH2-CH2 wagging modes in the IR spectrum can be used as marker bands to distinguish between different conformations. The helical TGT conformation has characteristic IR absorptions around 1350 and 1288 cm⁻¹. azom.com A band at 1325 cm⁻¹ is indicative of a C-C trans conformation. harvard.edu

Computational spectroscopy involves calculating the vibrational frequencies and intensities from the optimized molecular geometry and force field. routledge.com These calculated spectra can help in the assignment of experimental bands and provide a more detailed understanding of the molecular vibrations. The accuracy of these predictions depends on the level of theory and the force field used. routledge.com

Design of Novel Polyether Architectures via Computational Screening

Computational screening is a powerful strategy for the rational design of novel polyether architectures with desired properties. nih.gov By systematically evaluating a large number of candidate molecules in silico, researchers can identify promising structures for synthesis and experimental testing, accelerating the materials discovery process. acs.orgresearchgate.net

For example, computational methods have been used to design oligoethylene glycol-based electrolytes for lithium-ion batteries. acs.orgresearchgate.net By computing properties such as ion conductivity and viscosity for a range of different OEG structures, researchers can identify molecular modifications that lead to improved performance. acs.orgresearchgate.net

Another area of application is the design of stimuli-responsive materials. MD simulations have been used to design pH-responsive biomaterials based on PEG-tethered oligopeptides. nih.govacs.org These simulations help in understanding how changes in pH affect the conformation of the polymer and its interactions with the environment, enabling the design of systems for applications like controlled drug delivery. nih.govacs.org The design process can involve varying the composition and sequence of the polymer to optimize its response to external stimuli. acs.org

Applications in Polymer Science and Advanced Materials Research

Utilization as Macroinitiators or Chain Transfer Agents in Polymerization

The terminal hydroxyl group of 3,6,9,12-Tetraoxapentadecan-1-ol could theoretically be modified to create a macroinitiator or a chain transfer agent for various polymerization techniques.

In conventional radical polymerization, while not a typical initiator on its own, the hydroxyl group could be functionalized, for instance, by esterification with a molecule containing a peroxide or an azo group. This would transform the molecule into a macroinitiator, capable of initiating polymerization and incorporating the tetraoxapentadecane chain as a segment of the resulting polymer.

As a chain transfer agent, its effectiveness would depend on the lability of the C-H bonds within its structure. However, without specific experimental data, its chain transfer constant remains unknown, and therefore its practical utility in controlling molecular weight in standard radical polymerization is not documented.

Controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) offer precise control over polymer architecture.

For ATRP , the hydroxyl group of this compound could be esterified with an α-haloester, such as 2-bromoisobutyryl bromide, to form an ATRP initiator. This macroinitiator would then be capable of growing a wide variety of vinyl monomer chains, leading to the formation of block copolymers with a hydrophilic polyether segment.

For RAFT polymerization, the hydroxyl group could be reacted with a RAFT agent, such as a trithiocarbonate (B1256668) or dithiobenzoate containing a carboxylic acid group, to attach the RAFT functionality. This would create a macromolecular RAFT agent (macro-RAFT) that can be used to synthesize block copolymers.

Table 1: Theoretical Functionalization of this compound for Controlled Polymerization

| Polymerization Technique | Necessary Functionalization of Hydroxyl Group | Resulting Species | Potential Application |

| ATRP | Esterification with an α-haloester | ATRP Macroinitiator | Synthesis of block copolymers |

| RAFT | Reaction with a functional RAFT agent | Macro-RAFT Agent | Synthesis of block copolymers |

Role as Polyols in the Synthesis of Advanced Polymer Systems

The terminal hydroxyl group qualifies this compound as a monofunctional polyol.

In polyurethane synthesis, diols or polyols react with diisocyanates to form the characteristic urethane (B1682113) linkages. As a monofunctional alcohol, this compound would act as a chain terminator, controlling the molecular weight of the polyurethane. Its incorporation would also introduce flexible polyether side chains, which could potentially be used to modify the properties of the final material, for example, by increasing its hydrophilicity or acting as a solid plasticizer.

Similar to its role in polyurethane synthesis, as a monofunctional alcohol, this compound would act as a chain-capping agent in the synthesis of polyesters and polycarbonates. In polyesterification, it would react with a dicarboxylic acid or its derivative, and in polycarbonate synthesis, with a phosgene (B1210022) equivalent, to terminate the growing polymer chain. This would allow for the control of molecular weight and the introduction of the flexible and hydrophilic end-groups.

Modifiers for Polymeric Materials

The incorporation of this compound, either as a comonomer or as a grafted side chain, could be a strategy to modify the bulk properties of various polymeric materials. The long polyether chain could enhance flexibility, increase water absorption, and improve biocompatibility in certain polymers. Furthermore, the terminal hydroxyl group on a modified polymer surface could be used for further post-polymerization modifications. However, no specific studies documenting its use as a polymer modifier have been identified.

Impact on Polymer Flexibility and Segmental Mobility

The introduction of OEG side chains, akin to this compound, into a polymer architecture significantly enhances its flexibility and segmental mobility. acs.org This is attributed to the inherent flexibility of the ethylene (B1197577) glycol units, which increases the free volume within the polymer matrix and lowers the glass transition temperature (Tg). The presence of these flexible side chains disrupts the rigid packing of polymer backbones, allowing for greater conformational freedom. nih.gov

Research on poly[oligo(ethylene glycol) methyl ether methacrylate] (POEGMA) polymers demonstrates that the length of the OEG side chain has a direct correlation with the polymer's physical properties. nsf.govnih.gov Longer side chains lead to a greater increase in segmental mobility. nsf.gov This increased flexibility is a crucial factor in applications such as polymer electrolytes, where high ion conductivity is dependent on the rapid segmental motion of the polymer host. Furthermore, the flexible nature of OEG side chains can influence the crystallization behavior of conjugated polymers, in some cases changing the packing orientation of the polymer chains from edge-on to face-on, which can be advantageous for electronic applications. mpg.de

Table 1: Influence of OEG Side Chain Length on Polymer Properties

| Polymer System | OEG Side Chain Length (repeat units) | Observation | Reference |

| Poly[oligo(ethylene glycol) methyl ether methacrylate] (POEGMA) | 2 | Lower Critical Solution Temperature (LCST) ~26°C | nih.gov |

| Poly[oligo(ethylene glycol) methyl ether methacrylate] (POEGMA) | 8-9 | Lower Critical Solution Temperature (LCST) ~90°C | nih.gov |

| Polystyrene-block-poly[oligo(ethylene glycol) methyl ether methacrylate] | Increasing length | Poorer miscibility of homopolymers, more "dry-brush" like swelling behavior. | nih.gov |

Influence on Polymer Surface Characteristics

The surface properties of a material are critical for its interaction with the surrounding environment. Grafting OEG chains, including structures like this compound, onto a polymer surface can dramatically alter its characteristics. A key attribute of OEG-functionalized surfaces is their resistance to non-specific protein adsorption, a phenomenon often referred to as "antifouling." scielo.br This property is attributed to the formation of a tightly bound hydration layer around the OEG chains, which acts as a physical and energetic barrier to protein attachment. scielo.br

The ability to control surface hydrophilicity is another significant advantage. The hydrophilic nature of the OEG chains can render a hydrophobic polymer surface more water-wettable. For instance, the addition of polyethylene (B3416737) glycol (PEG), a longer-chain analogue, to polylactic acid (PLA) foams has been shown to dramatically decrease the water contact angle, transforming the surface from hydrophobic to hydrophilic. researchgate.net This modification is crucial for improving the biocompatibility of materials used in biomedical applications.

Components in Self-Assembled Monolayers and Ordered Nanoarchitectures

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate. Alkanethiols with terminal OEG groups are widely used to form SAMs on gold surfaces. These OEG-terminated SAMs are instrumental in creating surfaces that resist protein fouling. mpg.de The terminal hydroxyl group of molecules like this compound can be further functionalized, allowing for the specific attachment of biomolecules. acs.org

The structure and density of the OEG chains within the SAM are critical for its effectiveness in resisting protein adsorption. A sufficient density of OEG chains is required to form a well-hydrated layer that effectively prevents proteins from reaching the underlying substrate. scielo.br The ability to pattern these SAMs using techniques like microcontact printing allows for the creation of surfaces with specific regions that either promote or resist cell adhesion, enabling the fabrication of sophisticated cell cultures and biosensors.

Table 2: Research Findings on OEG-based Self-Assembled Monolayers

| System | Key Finding | Application | Reference |

| OEG-alkanethiol SAMs on gold | Resistance to protein adsorption is dependent on the molecular conformation of the OEG moieties. | Biosensors, biocompatible coatings | mpg.de |

| Biotinylated POEGMA films | Enhanced signal-to-noise ratio for biospecific binding of streptavidin. | Biosensors, protein immobilization | acs.org |

| OEG-functionalized gold nanoparticles | OEG SAMs reduce protein adsorption, crucial for biomedical applications. | Drug delivery, diagnostics | nih.gov |

Research into Novel Materials for Foaming and Admixture Applications

The unique properties of oligo(ethylene glycol)s also lend themselves to research in more traditional material applications, such as foaming and as admixtures in cementitious materials.

In the realm of polymer foams, the inclusion of polyethylene glycols has been shown to improve the porosity and hydrophilicity of materials like polylactic acid (PLA). researchgate.net While direct research on this compound in foaming is not widely documented, the principles established with PEGs suggest that shorter OEG chains could also act as plasticizers and pore-forming agents. Their water solubility can be exploited in processes where the additive is later leached out to create a porous structure.

In the construction industry, polyethylene glycols are investigated as shrinkage-reducing admixtures and internal curing agents for concrete. ijirset.comresearchgate.net They can help to retain water within the concrete matrix, promoting more complete hydration of the cement and leading to improved compressive strength. medcraveonline.com Glycol acetates have also been shown to act as set accelerators and strength enhancers in hydraulic cement mixes. google.com The potential for oligo(ethylene glycol)s like this compound to be used in these applications is an area of ongoing research, with the aim of developing more durable and high-performance construction materials.

Role in Bioconjugation and Chemical Biology Research

Design and Synthesis of Linkers for Peptide and Protein Conjugation

The tetraethylene glycol backbone of 3,6,9,12-Tetraoxapentadecan-1-ol is a popular choice for creating heterobifunctional linkers used in the conjugation of peptides and proteins. nih.gov These linkers possess two different reactive termini, enabling the connection of distinct molecular entities. The synthesis of these linkers often starts with tetraethylene glycol, which is then chemically modified to introduce functional groups such as azides, alkynes, amines, and carboxylic acids. nih.gov

The presence of the oligoethylene glycol spacer enhances the solubility of the resulting conjugates and can reduce steric hindrance between the conjugated partners. This is particularly advantageous in the development of antibody-drug conjugates (ADCs), where the linker plays a crucial role in the stability and efficacy of the therapeutic. medchemexpress.com For instance, cleavable linkers based on this structure, such as those incorporating acylhydrazone, have been synthesized for use in ADCs. medchemexpress.com

| Linker Derivative | Functional Group 1 | Functional Group 2 | Application |

| Alkyne-OEG-SH | Alkyne | Thiol | Dual click reactions, peptide/antibody conjugation |